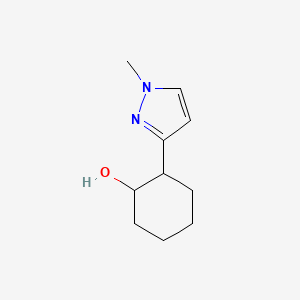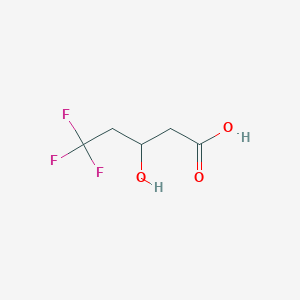
5-Hydroxy-2,2,5-trimethylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,2,5-trimethylhexanal is an organic compound with a unique structure characterized by a hydroxyl group and three methyl groups attached to a hexanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2,5-trimethylhexanal can be achieved through several methods. One common approach involves the oxidation of 2,2,5-trimethylhexanol using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the aldol condensation of 2,2,5-trimethylhexanal with formaldehyde, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The use of catalysts such as polymer-based sulfonic acid can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2,2,5-trimethylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 5-Keto-2,2,5-trimethylhexanal, 5-Carboxy-2,2,5-trimethylhexanal.
Reduction: 5-Hydroxy-2,2,5-trimethylhexanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,2,5-trimethylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,2,5-trimethylhexanal involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2,2,5-trimethylhexanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2,2,5-Trimethylhexanal: Lacks the hydroxyl group, making it less reactive in certain reactions.
5-Keto-2,2,5-trimethylhexanal: An oxidized form with a ketone group instead of a hydroxyl group.
Uniqueness
5-Hydroxy-2,2,5-trimethylhexanal is unique due to the presence of both a hydroxyl and an aldehyde group, providing a combination of reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
5-hydroxy-2,2,5-trimethylhexanal |
InChI |
InChI=1S/C9H18O2/c1-8(2,7-10)5-6-9(3,4)11/h7,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
AZJPXVVSXZWXCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(C)(C)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


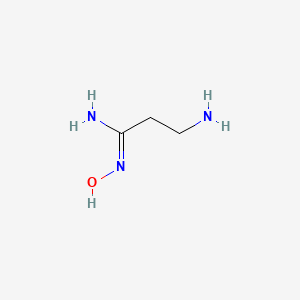
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
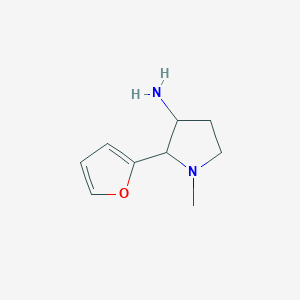
![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)
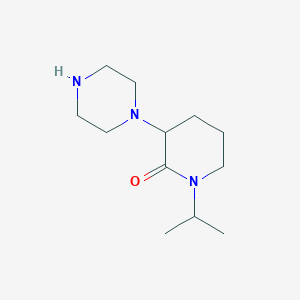
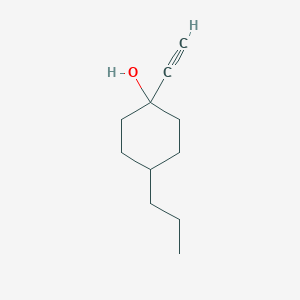
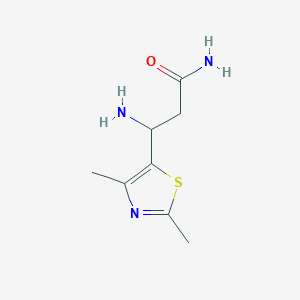
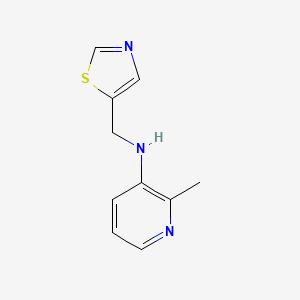
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
